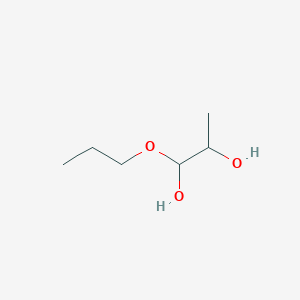

1-Propoxypropane-1,2-diol

Description

Contextualization within Glycerol (B35011) Ether Chemistry

Glycerol ethers, also known as alkyl glycerol ethers, are a class of compounds derived from glycerol where one or more of the hydroxyl groups are replaced by an ether linkage to an alkyl or alkenyl group. ontosight.ai 1-Propoxypropane-1,2-diol, specifically the 3-propoxy isomer (also known as 1-O-Propylglycerol), is a classic example of a monoalkyl glycerol ether. sigmaaldrich.comcymitquimica.comnih.govchemicalbook.com

Its structure, featuring a hydrophilic diol group and a more hydrophobic propyl ether group, imparts amphiphilic properties. ontosight.ai This dual nature is a hallmark of many glycerol ethers and is fundamental to their chemical behavior and applications, such as their ability to act as surfactants and influence the properties of solutions and membranes. ontosight.ai The synthesis of this compound can be achieved by reacting glycerol with propyl bromide in the presence of sodium hydride, a method that underscores its direct origin from the glycerol backbone. sigmaaldrich.com This positions it firmly within the study of glycerol derivatives and their transformations.

Scope of Academic and Research Interest

The academic and research interest in this compound stems from its versatile properties as a solvent, chemical intermediate, and functional molecule.

Research and Industrial Applications:

Chemical Synthesis: It is utilized as a solvent and an intermediate in various organic syntheses. solubilityofthings.com Its ability to dissolve a range of organic substances makes it a useful medium for chemical reactions.

Coatings and Cleaning Products: As a type of glycol ether, it is used in the formulation of coatings, inks, and various cleaning products for industrial and home use. solubilityofthings.combundesumweltministerium.deumweltbundesamt.de

Material Science: Research has explored its use in the production of polymers and resins, where its specific chemical characteristics are valuable.

Metabolomics: The compound is listed for application in metabolomics research, which involves the study of small molecules within cells, tissues, or organisms. sigmaaldrich.com

Drug Delivery Research: A significant area of research involves its potential to enhance the penetration of certain agents across the blood-brain barrier (BBB). chemicalbook.com Its amphiphilic nature allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability, which is a key area of investigation in designing drug delivery systems.

Table 2: Physical and Chemical Properties of 3-Propoxypropane-1,2-diol

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, colorless liquid | sigmaaldrich.comcymitquimica.com |

| Boiling Point | 129-130 °C | synquestlabs.com |

| Density | 1.0244 g/cm³ | synquestlabs.com |

| Refractive Index | 1.4419 | synquestlabs.com |

| Flash Point | 117 °C (242.6 °F) | sigmaaldrich.comsynquestlabs.com |

| Purity | ≥98% (GC) | sigmaaldrich.com |

Compound Names Mentioned

Structure

3D Structure

Properties

CAS No. |

62748-10-1 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-propoxypropane-1,2-diol |

InChI |

InChI=1S/C6H14O3/c1-3-4-9-6(8)5(2)7/h5-8H,3-4H2,1-2H3 |

InChI Key |

YNIYOQAQRXIXIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propoxypropane 1,2 Diol and Positional Isomers

Classical and Contemporary Etherification Routes

Traditional and modern etherification methods provide the foundational strategies for the synthesis of 1-propoxypropane-1,2-diol. These routes primarily involve the reaction of glycerol (B35011) with a propylating agent under either basic or acidic conditions.

Williamson Ether Synthesis Approaches in Glycerol Alkylation

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of glycerol alkylation, glycerol is first deprotonated with a base to form a glyceroxide ion, which then acts as a nucleophile, attacking a propyl halide. wikipedia.org This SN2 reaction is influenced by factors such as the choice of base, solvent, temperature, and the nature of the leaving group on the propylating agent. wikipedia.orgmasterorganicchemistry.com

The primary hydroxyl groups of glycerol are more acidic and less sterically hindered than the secondary hydroxyl group, leading to a preferential formation of the α-isomer, this compound, over the β-isomer, 2-propoxypropane-1,3-diol. However, achieving high regioselectivity can be challenging, often resulting in a mixture of mono-, di-, and tri-substituted products. The use of heterogeneous catalysts, such as potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al2O3), has been explored to improve selectivity and ease of catalyst separation. researchgate.net For instance, the reaction of glycerol with ethyl bromide in the presence of KOH/Al2O3 yielded 98% of the 1-ethyl ether and only 2% of the 1,3-diethyl ether after 24 hours at 60°C in 1,4-dioxane. researchgate.net

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product Distribution (Illustrative for Alkyl Ethers) |

| Glycerol, Ethyl Bromide | KOH/Al2O3 | 1,4-Dioxane | 60 | 24 | 98% 1-Ethoxypropane-1,2-diol, 2% 1,3-Diethoxypropane |

| Glycerol, Ethyl Iodide/Bromide | Amberlyst A26TM -OH form | 1,4-Dioxane | 60 | 24 | 73% Monoether, 21% Diether, 6% Triether |

Acid-Catalyzed Etherification Reactions of Alcohols

Acid-catalyzed etherification offers an alternative route, typically involving the reaction of glycerol with propanol (B110389) in the presence of a strong acid catalyst. rsc.orgdoubtnut.com The mechanism proceeds through the protonation of a glycerol hydroxyl group, followed by nucleophilic attack by propanol and subsequent dehydration. doubtnut.com This method often requires higher temperatures compared to the Williamson ether synthesis.

A variety of homogeneous and heterogeneous acid catalysts have been investigated, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like zeolites and sulfonic acid resins (e.g., Amberlyst-15). rsc.orgresearchgate.net Heterogeneous catalysts are generally preferred due to their easier separation from the reaction mixture and potential for recyclability. The acidic properties of the catalyst, including the nature and strength of the acid sites, play a crucial role in both the conversion of glycerol and the selectivity towards the desired monoether. researchgate.net However, side reactions such as the self-etherification of propanol to form dipropyl ether and the dehydration of glycerol to acrolein can occur, particularly at elevated temperatures. rsc.org

| Reactants | Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Monoether Selectivity (%) |

| Glycerol, Ethanol | Amberlyst-15 | 90-100 | - | High | - |

| Glycerol, n-Butanol | Amberlyst-36 | 140 | - | 98 | 88 (total ethers) |

Advanced Synthetic Strategies

To overcome the limitations of classical methods, particularly in achieving high selectivity, more advanced synthetic strategies have been developed. These include chemo-enzymatic approaches and methods involving the controlled functionalization of the glycerol backbone.

Chemo-Enzymatic Synthesis and Stereoselective Pathways

Chemo-enzymatic methods utilize enzymes, most commonly lipases, to catalyze key steps in the synthesis, often leading to high stereoselectivity. nih.gov These reactions are typically performed under milder conditions than traditional chemical methods. One common approach involves the lipase-catalyzed transesterification or glycerolysis. nih.gov For example, 1-o-galloylglycerol was synthesized with a yield of 76.9% via the enzymatic glycerolysis of propyl gallate using Lipozyme® 435. nih.gov

For the synthesis of chiral this compound, a two-step chemo-enzymatic process can be envisioned. This could involve the lipase-catalyzed epoxidation of an allyl propargyl ether followed by hydrolysis of the resulting epoxide to the diol. researchgate.net This approach allows for the synthesis of specific stereoisomers of the target molecule. The enantioselectivity of these enzymatic reactions is a key advantage, enabling the production of optically active glycerol ethers. mdpi.com

Controlled Functionalization of Glycerol Backbones

Achieving high regioselectivity towards the 1-ether isomer can be accomplished by employing protecting group strategies. researchgate.net This involves selectively protecting the secondary hydroxyl group of glycerol, leaving the primary hydroxyl groups available for etherification. A common protecting group is the acetonide, formed by reacting glycerol with acetone (B3395972) in the presence of an acid catalyst to yield 1,2-O-isopropylidene glycerol (solketal). researchgate.net The remaining free primary hydroxyl group at the 3-position can then be propoxylated. Subsequent removal of the acetonide protecting group under acidic conditions yields this compound. This multi-step process, while more complex, offers excellent control over the regioselectivity.

Regioselectivity and Stereochemical Control in Synthesis

The control of regioselectivity and stereochemistry is a critical aspect of synthesizing this compound.

In the Williamson ether synthesis , the higher acidity and lower steric hindrance of the primary hydroxyl groups of glycerol generally favor the formation of the 1-ether (α-isomer). wikipedia.org However, the reaction conditions can be tuned to influence the product distribution. For instance, the choice of base and solvent can affect the relative rates of reaction at the primary and secondary positions.

In acid-catalyzed etherification , the regioselectivity is also generally in favor of the primary ether due to the greater stability of the primary carbocation intermediate that can be formed. However, the complex reaction mixture and the potential for rearrangements can lead to the formation of the 2-ether (β-isomer) as well.

Chemo-enzymatic methods offer the most precise control over both regioselectivity and stereochemistry. nih.gov Lipases, for example, can exhibit high selectivity for one enantiomer of a racemic starting material or can selectively acylate or deacylate specific hydroxyl groups on the glycerol backbone, leading to the formation of enantiomerically pure glycerol ethers. mdpi.com The choice of enzyme and reaction conditions are paramount in achieving the desired stereochemical outcome.

Chemical Reactivity and Derivatization Studies of 1 Propoxypropane 1,2 Diol

Fundamental Reaction Pathways

The fundamental reactivity of 1-Propoxypropane-1,2-diol centers on the reactions characteristic of its alcohol and ether functionalities. These pathways include oxidation and reduction of the hydroxyl groups and the cleavage of the ether bond under specific conditions.

The diol moiety of this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent used and the reaction conditions. Generally, the oxidation of polyols like propylene (B89431) glycol at high temperatures can lead to a variety of products, including aldehydes and carboxylic acids. nih.gov

Oxidation: The primary and secondary hydroxyl groups can be oxidized to yield different products. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent, can selectively oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. libretexts.org Stronger oxidizing agents, like potassium dichromate in an acidic medium or cerium(IV) salts, can lead to more extensive oxidation. osti.govucr.edu The oxidation of propane-1,2-diol and its derivatives with Ce(IV) has been studied to determine the reaction mechanisms and identify intermediate and final products. osti.gov Under harsh conditions, oxidative cleavage of the carbon-carbon bond between the hydroxyl groups can occur.

| Oxidizing Agent | Functional Group Targeted | Expected Product(s) |

| Pyridinium Chlorochromate (PCC) | Primary & Secondary Alcohols | Aldehyde & Ketone |

| Potassium Dichromate (K₂Cr₂O₇) / H⁺ | Primary & Secondary Alcohols | Carboxylic Acid & Ketone |

| Cerium(IV) Perchlorate | Diol | Various (intermediates and final products identified) osti.gov |

| Osmium Tetroxide (OsO₄) | Alkenes (not applicable here) | cis-1,2-diols libretexts.orglibretexts.org |

Reduction: The hydroxyl groups in this compound are already in a reduced state. Therefore, reduction reactions are not a typical pathway for this compound unless it is first oxidized to an aldehyde or ketone. For instance, if the diol is oxidized to a keto-aldehyde, the resulting carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction is an acid-catalyzed nucleophilic substitution. wikipedia.org The mechanism, either Sₙ1 or Sₙ2, depends on the structure of the groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com

For this compound, which has a primary alkyl group (propyl) and a substituted primary/secondary alkyl group attached to the oxygen, the reaction proceeds via an Sₙ2 mechanism. libretexts.org The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom. wikipedia.orglibretexts.orglibretexts.org In this case, the attack would occur on the terminal carbon of the n-propyl group.

The cleavage of the C-O bond results in the formation of propane-1,2-diol and a propyl halide. libretexts.org

Table 1: Products of Ether Cleavage with Hydrohalic Acids

| Reagent | Reaction Type | Products |

|---|---|---|

| Concentrated HBr | Sₙ2 Nucleophilic Substitution | Propane-1,2-diol and 1-Bromopropane |

Diaryl ethers are typically not susceptible to acid cleavage, and while aryl alkyl ethers can be cleaved, they always yield a phenol (B47542) and an alkyl halide because the aromatic ring is resistant to nucleophilic attack. libretexts.org

Structural Modification and Functionalization

The presence of two hydroxyl groups provides convenient handles for structural modification and functionalization of this compound, enabling its use as a building block for more complex molecules.

The 1,2-diol arrangement in this compound allows for the straightforward synthesis of five-membered cyclic acetals, known as 1,3-dioxolanes. This reaction involves the acid-catalyzed condensation of the diol with a carbonyl compound (an aldehyde or a ketone). organic-chemistry.org The reaction is typically driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. organic-chemistry.org

This transformation is frequently used as a method for protecting 1,2-diols in multi-step syntheses. organic-chemistry.org The resulting 1,3-dioxolane (B20135) is stable under basic and nucleophilic conditions but can be easily cleaved by acidic hydrolysis to regenerate the diol. organic-chemistry.org The reaction of 3-(azol-1-yl)propane-1,2-diols with ketones to form substituted 4-azolylmethyl-1,3-dioxolanes serves as a specific example of this synthetic utility. rasayanjournal.co.in

Table 2: Formation of Dioxolane Derivatives from this compound

| Carbonyl Reactant | Catalyst | Dioxolane Product Structure |

|---|---|---|

| Acetone (B3395972) | p-Toluenesulfonic acid | 2,2-Dimethyl-4-(propoxymethyl)-1,3-dioxolane |

| Benzaldehyde | Lewis or Brønsted Acid | 2-Phenyl-4-(propoxymethyl)-1,3-dioxolane |

The hydroxyl groups of this compound are key sites for conjugation to other molecules, enabling its potential use as a linker or scaffold in the development of molecular probes and labels. While direct conjugation examples for this specific molecule are not prevalent, the known reactivity of diols provides a clear basis for such applications.

The diol can be derivatized to introduce other functional groups more suitable for specific bioconjugation strategies. oregonstate.edu For example:

Oxidative Cleavage: Treatment with a periodate (B1199274) salt (e.g., NaIO₄) would cleave the C-C bond between the two hydroxyl groups, yielding two different aldehydes. These aldehyde functionalities can then be reacted with molecules containing amine or hydrazine (B178648) groups to form imines or hydrazones, respectively.

Esterification/Etherification: The hydroxyl groups can be esterified with carboxylic acids or etherified with alkyl halides that contain a terminal reactive group (e.g., an azide (B81097) or alkyne for "click chemistry").

Activation: The hydroxyls can be activated with reagents like tosyl chloride, converting them into good leaving groups for subsequent nucleophilic substitution reactions.

These derivatization strategies allow for the covalent attachment of this compound to proteins, nucleic acids, or surfaces, where the propoxy group and the carbon backbone can act as a flexible, hydrophilic spacer. oregonstate.edu

As a 1-O-propyl derivative of glycerol (B35011), this compound belongs to the class of glyceryl ethers. Derivatization of this core structure is a strategy for creating molecules with specific physical, chemical, and biological properties.

Research into glyceryl ethers has shown that modifications can lead to compounds with interesting applications:

Synthesis of Complex Lipids: The hydroxyl groups can be acylated or phosphorylated to synthesize novel phosphacyclic lipids or other lipid analogues. researchgate.net Such synthetic lipids are valuable in studying cell membranes and lipid metabolism.

Development of Organogelators: Modification of the core glycerol ether structure, such as in p-tolyl glycerol ether, has been shown to create molecules capable of forming stable gels in hydrocarbon solvents, demonstrating an application in materials science. researchgate.net

Polymer Synthesis: The diol functionality can be used in polymerization reactions. For example, the hydroxyl groups can react with isocyanates to form polyurethanes or be used to initiate ring-opening polymerizations, incorporating the glyceryl ether moiety into larger polymer backbones. This approach has been used to create hydrophilic polydimethylsiloxane (B3030410) (PDMS) polymers by reacting hydroxyl-terminated PDMS with glycidol. mdpi.com

Table 3: Derivatization of Glyceryl Ethers for Research Applications

| Derivatization Reaction | Resulting Compound Class | Potential Application |

|---|---|---|

| Phosphorylation & Acylation | Phosphacyclic Lipids | Lipid research, membrane studies researchgate.net |

| Aromatic Substitution | Aryl Glyceryl Ethers | Materials science (e.g., organogelators) researchgate.net |

Advanced Analytical and Characterization Techniques

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural identification of 1-Propoxypropane-1,2-diol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals allow for the precise assignment of protons within the molecule. The spectrum would be expected to show distinct signals for the protons of the propyl group (CH₃-CH₂-CH₂-O-), the methine and methylene protons of the propanediol backbone (-O-CH(OH)-CH(OH)-CH₃), and the hydroxyl protons. The coupling patterns (spin-spin splitting) between adjacent protons provide definitive evidence for the connectivity of the carbon skeleton. The conformation of the diol moiety can be influenced by the solvent, with changes in solvent polarity affecting the orientation of the C-O bonds, which can be observed as changes in coupling constants. rsc.org Studies on related diols in different solvents show that the conformational equilibrium can shift, which would be reflected in the NMR spectrum. rsc.org For instance, adding a compound like this compound to an aqueous solution containing other molecules can cause shifts in the NMR signals, indicating interactions at a molecular level. researchgate.netmdpi.com

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon environments. The spectrum would display six distinct signals corresponding to each carbon atom in the this compound structure, with their chemical shifts indicating their functional group (e.g., methyl, methylene, methine, carbons bonded to oxygen).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Propoxy CH₃ | ~0.9 | Triplet | 3H |

| Propanediol CH₃ | ~1.1 | Doublet | 3H |

| Propoxy -CH₂- | ~1.6 | Sextet | 2H |

| Propoxy -O-CH₂- | ~3.4 | Triplet | 2H |

| Propanediol -CH(OH)- | ~3.5-3.7 | Multiplet | 1H |

| Propanediol -CH(OH)- | ~3.8-4.0 | Multiplet | 1H |

| Hydroxyl (-OH) | Variable | Singlet (broad) | 2H |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture followed by its identification and fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight (134.17 g/mol ). nih.gov The fragmentation pattern is highly informative for structural elucidation. Key fragmentation pathways would involve the cleavage of C-C and C-O bonds. For example, characteristic fragments for the related compound propane-1,2-diol are observed, and similar patterns, such as the loss of a methyl group or water, would be expected for this compound. The presence of the propoxy group would lead to additional characteristic fragments, such as the loss of a propyl or propoxy radical.

GC-MS is particularly useful for analyzing complex matrices. The compound is first separated on a GC column, and the eluted peak is directly introduced into the mass spectrometer. oiv.int Identification is confirmed by comparing the retention time and the obtained mass spectrum with that of a known standard or a spectral library. oiv.intoiv.int For quantitative analysis, specific fragment ions can be monitored using selected ion monitoring (SIM) mode, which provides enhanced sensitivity and selectivity. oiv.int Derivatization, such as conversion to phenylboronic esters, can be employed to improve the chromatographic behavior and sensitivity of diols in GC-MS analysis. nih.gov

Table 2: Expected Key Mass Fragments for this compound in EI-MS

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 134 | [M]⁺ (Molecular Ion) |

| 119 | [M - CH₃]⁺ |

| 116 | [M - H₂O]⁺ |

| 89 | [M - C₃H₇]⁺ |

| 75 | [CH(OH)CH(OH)CH₃]⁺ |

| 59 | [CH₃CH₂CH₂O]⁺ or [CH(OH)CH₃]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

| 43 | [C₃H₇]⁺ |

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are fundamental for isolating this compound and determining its concentration in samples. Both gas and liquid chromatography offer distinct advantages for its analysis.

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and analyzing its content in mixtures. The choice of the GC column is critical for achieving good separation and peak shape. sigmaaldrich.com Due to the polar hydroxyl groups, peak tailing can occur on conventional non-polar columns. sigmaaldrich.com Therefore, a polar stationary phase, such as one based on polyethylene glycol (PEG), is often preferred. sigmaaldrich.com Specialized columns with acidic functional groups can further reduce tailing for active analytes like diols. sigmaaldrich.com

For purity analysis, a sample of this compound is injected into the GC, and the area of the main peak relative to the total area of all peaks provides a measure of its purity. The presence of impurities would be indicated by additional peaks in the chromatogram. Quantitative analysis is typically performed using an internal standard method to ensure high accuracy and precision. oiv.int In some cases, pre-column derivatization may be used to block the polar hydroxyl groups, which can improve peak shape and prevent trailing, leading to more accurate quantification. google.com The method is highly sensitive and can be validated for determining trace impurities. google.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for non-volatile mixtures or when derivatization is not desirable. Since this compound lacks a strong UV chromophore, conventional UV detectors are not suitable. Instead, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are employed.

For the separation of this polar compound, several HPLC modes can be considered. Normal-phase chromatography, using a polar stationary phase (like silica) and a non-polar mobile phase, is a viable option. Alternatively, reversed-phase HPLC, which uses a non-polar stationary phase, can be used with a highly aqueous mobile phase. semanticscholar.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable mode that uses a polar stationary phase with a partially aqueous mobile phase, providing good retention for polar analytes. The selection of the column and mobile phase is optimized to achieve the desired separation from other components in the sample matrix. sigmaaldrich.com

Investigation of Solution Behavior and Intermolecular Interactions

Understanding the behavior of this compound in solution is crucial for its application. The molecule possesses both hydrophilic (two hydroxyl groups) and moderately hydrophobic (propoxy and methyl groups) characteristics, making its interactions in solution complex.

The two hydroxyl groups are capable of forming strong intermolecular and intramolecular hydrogen bonds. nih.gov In polar solvents like water, it acts as both a hydrogen bond donor and acceptor, influencing the structure and properties of the solvent. mdpi.com Studies on the related propane-1,2-diol show that it can decrease the cohesivity of water and reduce the dielectric constant of the aqueous phase due to its ability to form hydrogen bonds. researchgate.netmdpi.com When mixed with other substances, such as surfactants, this compound can influence micelle formation and stability by interacting with both the polar head groups and the hydrophobic tails of the surfactant molecules. researchgate.netmdpi.com The balance between intermolecular hydrogen bonding with the solvent and intramolecular hydrogen bonding within the diol itself is a key factor dictating the physicochemical properties of its solutions. nih.gov The interplay of these forces affects properties like viscosity, density, and solvency, which can be investigated using techniques like spectroscopy and thermodynamic measurements. nih.gov

Refractive Index Measurements in Binary Systems

Refractive index is a fundamental physical property of a substance and is directly related to its density and composition. When this compound is mixed with another solvent to form a binary system, the refractive index of the mixture can provide valuable information about molecular interactions.

Detailed studies on the refractive index of binary mixtures containing propylene (B89431) glycol ethers, a class of compounds to which this compound belongs, have been conducted. For instance, research on binary mixtures of propylene glycol mono n-butyl ether and 2-methoxyethanol involved measuring densities (ρ), relative permittivities (ε), and refractive indices (n) at various temperatures. researchgate.net From this experimental data, deviations in the refractive index (Δn) from ideal behavior can be calculated. These deviations offer insights into the nature and extent of intermolecular interactions, such as hydrogen bonding or dipole-dipole forces, between the components of the mixture.

The deviation in refractive index is typically calculated using the following formula:

Δn = n_mixture - (x₁n₁ + x₂n₂)

where:

n_mixture is the experimentally measured refractive index of the binary mixture.

x₁ and x₂ are the mole fractions of the two components.

n₁ and n₂ are the refractive indices of the pure components.

The results of such analyses are often fitted to polynomial equations, like the Redlich-Kister equation, to estimate the binary coefficients and standard errors, providing a quantitative measure of the interaction between the two components. researchgate.net A negative deviation in the refractive index, for example, can suggest the presence of specific interactions that lead to a more compact structure than in an ideal mixture.

To illustrate the type of data generated in such a study, the following interactive table presents hypothetical refractive index data for a binary system of this compound and a generic solvent 'B'.

| Mole Fraction of this compound (x₁) | Refractive Index of Mixture (n_mixture) at 298.15 K |

| 0.0 | 1.3570 |

| 0.2 | 1.3725 |

| 0.4 | 1.3880 |

| 0.6 | 1.4035 |

| 0.8 | 1.4190 |

| 1.0 | 1.4345 |

Spectroscopic Probes for Solvation and Aggregation Studies

Spectroscopic techniques are powerful tools for investigating the molecular environment around a solute, a phenomenon known as solvation, and the tendency of molecules to self-associate, or aggregate. Various spectroscopic methods can be employed to study these behaviors in this compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry have been used to elucidate the microscopic structures in binary mixtures of water and propylene glycol monoalkyl ethers. These techniques can provide detailed information about the specific interactions and structural arrangements of the molecules in solution.

Infrared (IR) and Raman Spectroscopy are particularly sensitive to changes in the vibrational modes of molecules, which are affected by intermolecular interactions like hydrogen bonding. For example, in a study of ion solvation in propylene carbonate, changes in the IR and Raman spectra upon the addition of a salt were attributed to the interaction between the solvent molecules and the ions. epa.gov Similar principles can be applied to study the solvation of this compound in different solvents or its self-aggregation.

Fourier Transform Infrared Spectroscopy (FTIR) has been utilized to detect and quantify vapors of propylene glycol methyl ether, demonstrating its utility in studying the behavior of glycol ethers. nih.gov

Molecular dynamics simulations can complement experimental spectroscopic studies by providing a detailed, atomistic view of solvation. For instance, simulations have been used to investigate the micro-solvation of propofol in propylene glycol-water binary mixtures, revealing how the composition of the solvent affects the structure of the solvation shell around the solute molecule.

The following interactive table summarizes various spectroscopic techniques and the type of information they can provide for studying the solvation and aggregation of this compound.

| Spectroscopic Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Details on molecular structure and dynamics in solution. |

| Mass Spectrometry | Identification of molecular aggregates and complexes. |

| Infrared (IR) & Raman Spectroscopy | Information on hydrogen bonding and other intermolecular interactions. |

| Fourier Transform Infrared (FTIR) | Detection and quantification of specific functional groups and molecular species. |

| UV-Visible Spectroscopy | Can be used with solvatochromic dyes to probe solvent polarity around the molecule. |

By employing these advanced analytical and characterization techniques, a comprehensive understanding of the molecular interactions and behavior of this compound in various environments can be achieved.

Computational and Theoretical Studies of 1 Propoxypropane 1,2 Diol

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule from first principles. For a compound such as 1-propoxypropane-1,2-diol, these studies would typically involve Density Functional Theory (DFT) calculations to determine its optimized molecular geometry, bond lengths, and bond angles.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational flexibility of molecules. chemrxiv.org For this compound, an MD simulation would model the movement of each atom over time, providing a detailed picture of its conformational landscape. chemrxiv.org

These simulations can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. This information is vital for understanding how the molecule might interact with biological systems or other chemical species. For instance, MD simulations have been used to study the micro-solvation of other molecules in propylene (B89431) glycol-water mixtures, illustrating how the conformational behavior of propylene glycol derivatives influences their solvent properties. chemrxiv.org Such studies are crucial for predicting how this compound might behave in various environments.

Prediction of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound can be predicted using computational methods that leverage the electronic structure information from quantum chemical calculations. Reactivity descriptors, such as Fukui functions and local softness, can identify the most reactive sites within the molecule, indicating where it is most susceptible to nucleophilic or electrophilic attack.

For glycols and their ethers, computational studies can elucidate reaction mechanisms, such as their oxidation or decomposition pathways. acs.orgaub.edu.lb For example, studies on ethylene (B1197577) glycol have used computational models to analyze its oxidation process, highlighting the importance of H-abstraction reactions. acs.org Similar approaches could be applied to this compound to predict its degradation products and understand its stability under various conditions. The reactivity of glycols in processes like glycolysis has also been investigated, with findings indicating that reactivity depends on both chemical structure and physico-chemical properties. researchgate.net

Development of Predictive Models for Molecular Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to estimate the physicochemical and toxicological properties of chemicals based on their molecular structure. nih.govtandfonline.comtandfonline.comnih.gov For glycol ethers, QSAR models have been developed to predict properties like toxicity. nih.govtandfonline.comtandfonline.comnih.gov

These models use molecular descriptors, which are numerical representations of a molecule's structure, to build statistical models that can predict the properties of untested compounds. While specific predictive models for this compound were not found, the methodologies are well-established for the glycol ether class. nih.govtandfonline.comtandfonline.comnih.gov These models are valuable for screening large numbers of chemicals for potential hazards and for prioritizing them for further experimental testing. The development of such models for this compound would be a logical step in a comprehensive assessment of its properties.

Environmental Fate and Degradation Mechanisms of Propyl Glyceryl Ethers

Abiotic Transformation Pathways

The transformation of 1-Propoxypropane-1,2-diol in the environment, independent of biological activity, primarily occurs through atmospheric radical reactions and, to a lesser extent, hydrolysis and thermal degradation.

Atmospheric Degradation via Radical Reactions

Once released into the atmosphere, this compound is susceptible to degradation, primarily initiated by reactions with photochemically produced hydroxyl (•OH) radicals. This is a common fate for many volatile organic compounds in the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound.

For the broader category of propylene (B89431) glycol ethers (PGEs), atmospheric half-lives are estimated to range from 5.5 to 34.4 hours, indicating a relatively rapid removal from the air. nih.gov The degradation process begins with the abstraction of a hydrogen atom from the ether molecule by a hydroxyl radical, leading to the formation of a carbon-centered radical. This radical then undergoes further reactions in the presence of oxygen, leading to the formation of various degradation products. The specific rate of reaction for this compound with •OH radicals is a key parameter in determining its precise atmospheric half-life.

Hydrolysis and Thermal Stability in Environmental Contexts

The ether linkage in this compound is generally stable under typical environmental pH and temperature conditions. The aliphatic ether bonds are not readily susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. This suggests that hydrolysis is not a significant degradation pathway for this compound in aquatic environments.

However, thermal degradation can occur at elevated temperatures. For instance, propylene glycol, a related compound, begins to decompose at temperatures around 160-188°C. espublisher.comredriver.team This process can lead to the formation of various smaller, more volatile compounds. While such high temperatures are not typical in most natural environmental settings, they may be relevant in specific industrial or disposal scenarios. The thermal stability of this compound is an important consideration in high-temperature applications and waste treatment processes.

Biotransformation and Microbial Degradation

Microbial degradation is a significant pathway for the removal of this compound from soil and water. Various microorganisms have been shown to utilize propylene glycol ethers as a source of carbon and energy.

The general mechanism for the aerobic biodegradation of polyethers, including propylene glycol ethers, involves the initial oxidation of the terminal alcohol groups. nih.gov This is followed by the cleavage of the ether bond. Studies on related compounds have shown that bacteria from genera such as Pseudomonas and Corynebacterium are capable of assimilating and degrading propylene glycol monoalkyl ethers. espublisher.com The biodegradation of propylene glycol itself is also well-documented, with microorganisms in soil and water capable of mineralizing it. redriver.team

The biodegradability of propoxylated propane-1,2-diol has been described as "readily biodegradable". tamu.edu This suggests that this compound is unlikely to persist for long periods in biologically active environments. The rate and extent of biodegradation will, however, depend on various environmental factors such as the microbial population, temperature, oxygen availability, and nutrient levels.

Environmental Persistence and Mobility Modeling

The potential for this compound to persist and move within the environment can be predicted using various modeling parameters. These parameters help in assessing its distribution between air, water, soil, and sediment.

Propylene glycol ethers, as a class of compounds, generally exhibit low to moderate volatility, high water solubility, and low octanol-water partition coefficients (Kow). nih.gov A low Kow value, such as the estimated log Kow of -0.3 for 3-propoxypropane-1,2-diol, indicates a low potential for bioaccumulation in organisms. nih.gov

The mobility of a chemical in soil is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests that the substance is less likely to adsorb to soil and sediment particles and will be more mobile in the subsurface environment. For propoxylated propane-1,2-diol, a log Kow of between ≥-0.68 and ≤0.01 has been reported, which can be used to estimate its Koc and subsequent mobility. tamu.edu

Interactive Data Table: Environmental Fate Parameters of Propyl Glyceryl Ethers and Related Compounds

| Compound/Parameter | Value | Reference |

| Atmospheric Half-life (PGEs) | 5.5 - 34.4 hours | nih.gov |

| Thermal Decomposition (Propylene Glycol) | ~160-188 °C | espublisher.comredriver.team |

| Biodegradability (Propoxylated Propane-1,2-diol) | Readily biodegradable | tamu.edu |

| Log Kow (3-Propoxypropane-1,2-diol) | -0.3 (estimated) | nih.gov |

| Log Kow (Propoxylated Propane-1,2-diol) | ≥-0.68 – ≤0.01 | tamu.edu |

Emerging Research Applications in Chemical and Materials Science

Role in Polymer Chemistry and Materials Synthesis

The molecular architecture of 1-propoxypropane-1,2-diol, featuring two hydroxyl groups, makes it a versatile building block and modifier in the realm of polymer chemistry. These reactive sites allow it to be incorporated into polymer backbones or to be used as an additive to alter the properties of existing polymeric systems.

Precursors for Polyethers and Copolymers

Diols are fundamental monomers in the synthesis of polyethers through processes like polycondensation. While specific research detailing the homopolymerization of this compound into a dedicated polyether is not extensively documented in publicly available literature, its structural similarities to other diols, such as propylene (B89431) glycol, suggest its potential as a co-monomer. In copolymerization, the inclusion of this compound could introduce flexibility and modify the polarity of the resulting polymer chain. The propoxy group can influence the polymer's solubility in various solvents and its compatibility with other materials. The synthesis of copolymers often involves the reaction of a diol with other monomers, such as dicarboxylic acids or diisocyanates, to create polyesters or polyurethanes, respectively. The specific contribution of this compound to the properties of such copolymers remains an area for further investigation.

Modifiers for Resins and Polymeric Systems

The hydroxyl groups of this compound allow it to act as a reactive modifier in various resin systems. For instance, in unsaturated polyester (B1180765) resins, diols are key components that react with dicarboxylic acids to form the polyester backbone. nih.govnih.gov The choice of diol influences the final properties of the cured resin, such as its flexibility, toughness, and chemical resistance. While studies specifically focusing on this compound are limited, the principles of using diols as modifiers are well-established. mdpi.comresearchgate.net

In polyurethane systems, diols function as chain extenders, reacting with isocyanate groups to build the polymer chain. ufrgs.brresearchgate.netnih.govnih.govmdpi.com The structure of the chain extender has a significant impact on the morphology and properties of the final polyurethane. The incorporation of this compound as a chain extender could potentially introduce a more flexible segment into the polymer backbone, thereby altering its mechanical properties.

Below is a table summarizing the potential impact of this compound as a modifier in different resin systems, based on the known roles of analogous diols.

| Resin System | Potential Role of this compound | Anticipated Effect on Resin Properties |

|---|---|---|

| Unsaturated Polyester Resins | Co-monomer/Modifier | Increased flexibility, modified polarity, altered solubility. |

| Polyurethane Resins | Chain Extender | Introduction of flexible segments, modification of mechanical properties. |

| Epoxy Resins | Reactive Diluent/Flexibilizer | Reduced viscosity, increased toughness. |

Advanced Formulations and Medium Development

The amphiphilic nature of this compound, arising from its polar hydroxyl groups and less polar propoxy group, makes it a candidate for use in advanced formulations, including surfactant design and as a co-solvent in non-biological systems.

Surfactant and Emulsifier Design Principles

The synthesis of novel surfactants from readily available starting materials is an active area of research. diva-portal.orgdiva-portal.orgresearchgate.netmdpi.comnih.gov The structure of this compound, with its distinct hydrophilic (diol) and moderately hydrophobic (propoxy) regions, provides a foundation for the design of nonionic surfactants. By chemically modifying the hydroxyl groups, for example, through esterification with fatty acids or ethoxylation, it is possible to create amphiphilic molecules with tailored properties for specific applications, such as emulsification and dispersion. The balance between the hydrophilic and lipophilic portions of the molecule, often quantified by the hydrophilic-lipophilic balance (HLB), is a critical factor in determining the performance of a surfactant. The specific surface and interfacial properties of surfactants derived from this compound would need to be experimentally determined. rsc.org

Co-solvent and Vehicle Applications in Non-Biological Systems

In many chemical processes and formulations, the use of a co-solvent is necessary to achieve the desired solubility of components and to control the viscosity and other physical properties of the system. Propane-1,2-diol is a well-known polar solvent and its derivatives are also explored for such applications. nih.gov this compound, with its ether linkage, exhibits a different polarity profile compared to simple diols. This could make it a useful co-solvent in non-aqueous or low-water systems where specific solvency characteristics are required. organicchemistrydata.org For example, in the formulation of coatings, inks, or industrial cleaning agents, the right solvent blend is crucial for performance. lubrizol.com The potential of this compound in microemulsion formation is another area of interest, as these thermodynamically stable systems have a wide range of applications. mdpi.comnih.govsemanticscholar.orgresearchgate.netnist.gov

The following table outlines potential applications of this compound as a co-solvent or vehicle, based on the properties of similar compounds.

| Application Area | Potential Function of this compound | Key Properties |

|---|---|---|

| Coatings and Inks | Co-solvent | Good solvency for resins and pigments, viscosity modifier. |

| Industrial Cleaners | Co-solvent/Coupling agent | Ability to solubilize both polar and non-polar soils. |

| Microemulsions | Co-surfactant/Co-solvent | Modification of interfacial properties and phase behavior. |

Biochemical Research Tools

While direct applications of this compound as a biochemical research tool are not widely reported, its properties as a diol and an ether suggest potential uses in this field, particularly in areas where cryoprotection and protein stabilization are important.

The use of cryoprotectants is essential for preserving the structure and function of biological molecules, such as enzymes and proteins, during freezing and thawing cycles. researchgate.netmdpi.comnih.gov Diols and polyols are known to be effective cryoprotectants. The mechanism of cryoprotection often involves the preferential exclusion of the co-solvent from the protein surface, which stabilizes the native, folded state of the protein. The specific interactions between this compound and proteins would need to be investigated to determine its efficacy as a cryoprotectant.

In the field of protein crystallography, high-throughput screening of crystallization conditions is a standard technique. nih.govnih.govanalytical-sales.comresearchgate.net These screens often include a wide variety of chemical additives, including different alcohols and diols, which can influence protein solubility and promote crystal formation. While not a standard component of commercial crystallization screens, the unique properties of this compound could make it a novel additive to explore in challenging crystallization projects.

Furthermore, in high-throughput screening assays for drug discovery, the choice of solvent is critical to ensure the stability and activity of the target enzyme or protein. rsc.orgajchem-a.com The use of co-solvents is often necessary to dissolve test compounds. The properties of this compound could make it a suitable component of assay buffers in specific applications.

Analytical Reference Standards and Quality Control

In the realm of analytical chemistry, the use of well-characterized compounds as reference standards is crucial for the validation of analytical methods and for quality control. Glycol ethers, as a class of compounds, are utilized in various industrial applications, and their accurate quantification is important for safety and quality assurance.

While specific documentation designating this compound as a primary analytical reference standard is limited, the principles of its use in quality control would follow established methodologies for related glycol ethers. The purity of this compound would be a critical parameter, and its characterization would involve techniques such as gas chromatography (GC) and mass spectrometry (MS).

Table 1: Analytical Techniques for the Characterization of Glycol Ethers

| Analytical Technique | Purpose |

|---|---|

| Gas Chromatography (GC) | Separation and quantification of volatile compounds. |

| Mass Spectrometry (MS) | Identification and structural elucidation of compounds. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |

The quality control of products containing this compound would involve the use of a certified reference material to calibrate instrumentation and validate analytical methods, ensuring the accuracy and reliability of the results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.